
4-(4-(Methoxymethyl)phenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Methoxymethyl)phenyl)butan-2-one, also known as anisylacetone, is an organic compound with the molecular formula C11H14O2. It is a clear, colorless to pale yellow liquid with a sweet, floral, and slightly fruity odor. This compound is used in various applications, including as a flavoring agent and in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
4-(4-(Methoxymethyl)phenyl)butan-2-one can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . The reaction conditions typically involve:
Condensation: Mixing acetone and anisaldehyde in the presence of a base such as sodium hydroxide.
Hydrogenation: Using a palladium catalyst under hydrogen gas to reduce the double bond in anisylidene acetone.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves:
Bulk Condensation: Large-scale mixing of acetone and anisaldehyde with a base.
Catalytic Hydrogenation: Using industrial hydrogenation equipment with a palladium catalyst to achieve the desired reduction.
化学反応の分析
Types of Reactions
4-(4-(Methoxymethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(4-(Methoxymethyl)phenyl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the flavor and fragrance industry due to its sweet, floral odor
作用機序
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. For example, the methoxy group can undergo metabolic transformations, and the ketone group can interact with enzymes and other proteins .
類似化合物との比較
4-(4-(Methoxymethyl)phenyl)butan-2-one can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-2-butanone: Similar structure but lacks the methoxymethyl group.
4-(3,4-Methylenedioxy)phenyl-2-butanone: Contains a methylenedioxy group instead of a methoxymethyl group.
Raspberry ketone methyl ether: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
4-[4-(methoxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)3-4-11-5-7-12(8-6-11)9-14-2/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
WTPCSGOAEATFDT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=CC=C(C=C1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



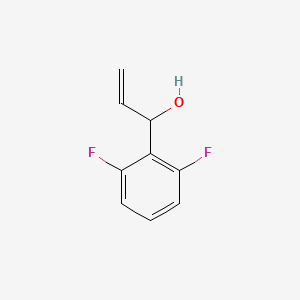
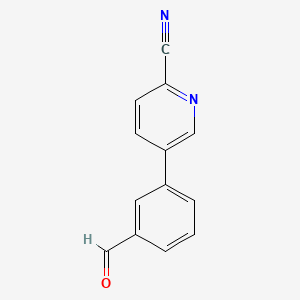
![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
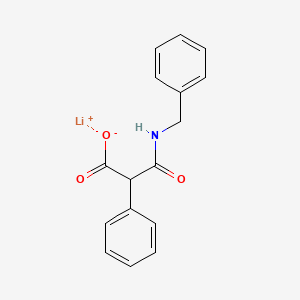
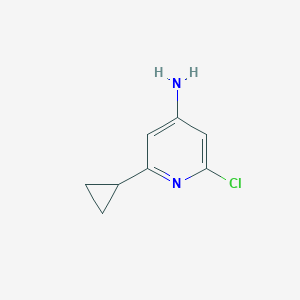
![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)
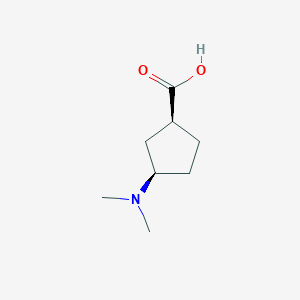

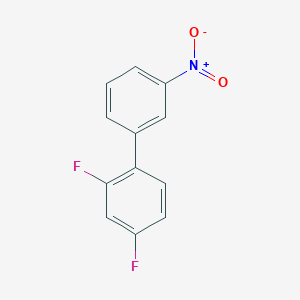

![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)
